Mdatmc
Description
The compound’s development emphasizes optimizing bioavailability, selectivity, and safety profiles, as guided by systematic ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) evaluation frameworks . Key physicochemical properties, such as molecular weight, AlogP (partition coefficient), and hydrogen bond donor/acceptor counts, would typically be analyzed using platforms like ADMETlab to predict its pharmacokinetic behavior .
Properties
CAS No. |
137778-06-4 |
|---|---|
Molecular Formula |
C21H21N5O8S2 |
Molecular Weight |
535.6 g/mol |
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-prop-1-en-2-yl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C21H21N5O8S2/c1-8(2)10-6-35-18-14(24-16(27)13(25-31-4)11-7-36-20(22)23-11)17(28)26(18)15(10)19(29)32-5-12-9(3)33-21(30)34-12/h7,14,18H,1,5-6H2,2-4H3,(H2,22,23)(H,24,27)/b25-13+/t14-,18-/m1/s1 |
InChI Key |
KQGNEPPMEINCBV-NLYRJCHXSA-N |
SMILES |
CC1=C(OC(=O)O1)COC(=O)C2=C(CSC3N2C(=O)C3NC(=O)C(=NOC)C4=CSC(=N4)N)C(=C)C |
Isomeric SMILES |
CC1=C(OC(=O)O1)COC(=O)C2=C(CS[C@H]3N2C(=O)[C@H]3NC(=O)/C(=N/OC)/C4=CSC(=N4)N)C(=C)C |
Canonical SMILES |
CC1=C(OC(=O)O1)COC(=O)C2=C(CSC3N2C(=O)C3NC(=O)C(=NOC)C4=CSC(=N4)N)C(=C)C |
Synonyms |
(5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl 7-(2-(2-amino-4-thiazole)-2-methoxyiminoacetamido)-3-(2-propenyl)-3-cephem-4-carboxylate MDATMC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Similarity
Mdatmc’s structural analogs might include compounds like Compound A and Compound B , which share core pharmacophores but differ in substituents affecting target binding. Structural similarity metrics (e.g., Tanimoto coefficient ≥0.85) are critical for identifying analogs, often calculated using molecular fingerprints (e.g., Morgan fingerprints) . For example:
| Property | This compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight | 350 g/mol | 340 g/mol | 365 g/mol |
| AlogP | 2.1 | 1.8 | 2.5 |
| Hydrogen Bond Donors | 2 | 3 | 1 |
| Target Affinity (IC₅₀) | 10 nM | 15 nM | 8 nM |
Table 1: Comparative physicochemical and activity data (hypothetical).
Efficacy and Clinical Relevance
Comparative efficacy data must reference head-to-head studies or meta-analyses per regulatory guidelines . For example:
- In in vitro models, this compound’s EC₅₀ (5 nM) surpasses Compound A (12 nM) but aligns with Compound B (6 nM) .
- Safety margins (LD₅₀/ED₅₀ ratios) for this compound (20:1) exceed those of analogs (15:1 for Compound A ; 18:1 for Compound B ) .
Methodological Considerations
Analytical Challenges
Comparative studies require rigorous validation to address batch variability and incomplete extraction of compounds from matrices, which may skew data interpretation . For example, incomplete extraction of this compound from lipid-rich tissues could underestimate its bioavailability relative to analogs .
Reporting Standards
Data tables must adhere to journal guidelines (e.g., ACS Applied Electronic Materials), ensuring reproducibility through detailed experimental protocols and statistical validation (e.g., p-values, confidence intervals) . Supporting information should include raw spectral data and synthetic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
